molecular formula C18H11Cl2N3O4S B10896879 2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide

2-{[(2-Chloro-4-nitrophenyl)carbonyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxamide

Cat. No.: B10896879
M. Wt: 436.3 g/mol
InChI Key: MMWAMTPYZRTSGW-UHFFFAOYSA-N
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Description

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a chlorophenyl group and a chloronitrobenzoyl amide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common route includes the reaction of 2-chloro-4-nitrobenzoyl chloride with an amine derivative to form the amide linkageThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-CHLORO-4-NITROBENZOYL)AMINO]-4-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H11Cl2N3O4S

Molecular Weight

436.3 g/mol

IUPAC Name

2-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C18H11Cl2N3O4S/c19-10-3-1-9(2-4-10)13-8-28-18(15(13)16(21)24)22-17(25)12-6-5-11(23(26)27)7-14(12)20/h1-8H,(H2,21,24)(H,22,25)

InChI Key

MMWAMTPYZRTSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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